Enhanced Hydrogen Bond Acceptor Capacity via gem-Difluoro Substitution Relative to the Non-Fluorinated Analog
The 4,4-difluoro substitution in the target compound increases the Hydrogen Bond Acceptor (HBA) count from 4 in the non-fluorinated analog 3-morpholinobutanoic acid to 6, directly impacting intermolecular interactions and target binding potential [1][2].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 6 |
| Comparator Or Baseline | 3-Morpholinobutanoic acid (CAS 767240-85-7): 4 |
| Quantified Difference | +2 HBA |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) for the target; Cactvs 3.4.8.18 (PubChem release 2025.04.14) for the comparator. |
Why This Matters
An increased HBA count directly translates to a greater capacity for specific, directional interactions (e.g., with protein backbone amides or bound water molecules) that can be the difference between a lead compound and an inactive negative control, making the target compound a preferred starting point for hit-to-lead programs requiring strong, specific binding.
- [1] PubChem Compound Summary for CID 132372820, 4,4-Difluoro-3-(morpholin-4-yl)butanoic acid. National Center for Biotechnology Information. Accessed 2026-04-25. View Source
- [2] PubChem Compound Summary for CID 20447262, 3-(Morpholin-4-yl)butanoic acid. National Center for Biotechnology Information. Accessed 2026-04-25. View Source
